molecular formula C20H18N2O2 B14552032 Ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate CAS No. 62090-15-7

Ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate

Cat. No.: B14552032
CAS No.: 62090-15-7
M. Wt: 318.4 g/mol
InChI Key: VLVGSPQMSJYPOP-UHFFFAOYSA-N
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Description

Ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C20H18N2O2. It is known for its applications in various fields, including organic electronics and materials science. This compound is characterized by its unique structure, which includes an aniline group, a cyano group, and a phenyl group attached to a penta-2,4-dienoate backbone.

Properties

CAS No.

62090-15-7

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C20H18N2O2/c1-2-24-20(23)17(15-21)13-14-19(16-9-5-3-6-10-16)22-18-11-7-4-8-12-18/h3-14,22H,2H2,1H3

InChI Key

VLVGSPQMSJYPOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC=C(C1=CC=CC=C1)NC2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate can be synthesized through a Knoevenagel condensation reaction. This reaction involves the condensation of cinnamic aldehyde with ethyl cyanoacetate in the presence of a base, such as piperidine, under reflux conditions. The reaction typically proceeds as follows:

    Reactants: Cinnamic aldehyde and ethyl cyanoacetate.

    Catalyst: Piperidine.

    Solvent: Ethanol.

    Conditions: Reflux for several hours.

The product is obtained as a yellow solid after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Knoevenagel condensation reaction is scalable and can be adapted for large-scale production. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aniline group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens (Cl, Br) or nitrating agents (HNO/HSO).

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate involves its interaction with molecular targets through its functional groups. The aniline group can participate in hydrogen bonding and π-π interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and stability. The phenyl group contributes to the compound’s overall electronic properties, making it suitable for applications in organic electronics.

Comparison with Similar Compounds

Ethyl 5-anilino-2-cyano-5-phenylpenta-2,4-dienoate can be compared with similar compounds such as:

    Ethyl 2-cyano-3-phenylacrylate: Similar structure but lacks the aniline group.

    Ethyl 2-cyano-5-phenylpenta-2,4-dienoate: Similar structure but lacks the aniline group.

    2-anilino-5-phenylpenta-2,4-dienenitrile: Similar structure but lacks the ester group.

The presence of the aniline group in this compound makes it unique, providing additional sites for chemical reactions and interactions, which can enhance its applicability in various fields.

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